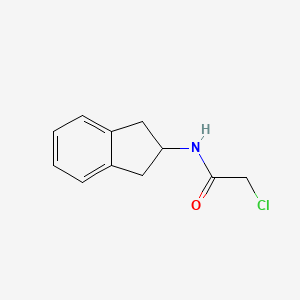

2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Description

2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide (CAS: 36851-11-3) is a chloroacetamide derivative featuring a bicyclic indene moiety. Its molecular formula is C₁₁H₁₂ClNO, with a molecular weight of 209.67 g/mol. The compound consists of a chloroacetamide group (-Cl-C(=O)-NH-) attached to the 2-position of a 2,3-dihydro-1H-indene scaffold, a partially saturated bicyclic aromatic system. This structure confers both lipophilic (from the indene) and polar (from the amide and chlorine) properties, making it relevant for pharmaceutical and agrochemical research .

The compound is commercially available (e.g., from BLD Pharm Ltd.) at ≥97% purity, typically in 1g to 250mg quantities .

Properties

IUPAC Name |

2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-7-11(14)13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMXQRVUYBPHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 2-Aminoindane

The most widely reported method involves reacting 2-aminoindane with chloroacetyl chloride in a dichloromethane (DCM) solvent system under inert conditions. Triethylamine is added to scavenge HCl, preventing protonation of the amine nucleophile.

Procedure:

- Reaction Setup: 2-Aminoindane (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0°C.

- Reagent Addition: Chloroacetyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (1.2 equiv).

- Stirring: The mixture is warmed to room temperature and stirred for 12–18 hours.

- Workup: The organic layer is washed with brine, dried over MgSO₄, and concentrated.

- Purification: Crude product is purified via silica gel chromatography (ethyl acetate/hexanes) to yield 70–85% pure product.

Key Considerations:

- Solvent Choice: DCM ensures solubility of both reactants and minimizes side reactions.

- Stoichiometry: Excess chloroacetyl chloride drives the reaction to completion.

- Temperature: Low initial temperature prevents exothermic side reactions.

Alternative Methods

While direct acylation dominates, alternative pathways include:

- Solid-Phase Synthesis: Immobilizing 2-aminoindane on resin to simplify purification, though yields are lower (50–60%).

- Stepwise Protection: Using tert-butoxycarbonyl (Boc) protection for the amine before acylation, followed by deprotection (overall yield: 65%).

Reaction Conditions and Optimization

Optimization studies highlight critical factors affecting yield and purity:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes reactant solubility |

| Temperature | 0°C → RT | Balances reaction rate and side reactions |

| Equiv. of Chloroacetyl Chloride | 1.2 | Ensures complete amine conversion |

| Purification Method | Column Chromatography (EtOAc/Hex 3:7) | Achieves >95% purity |

Challenges:

- Byproduct Formation: Over-acylation or dimerization occurs with excess reagent, necessitating precise stoichiometry.

- Moisture Sensitivity: Chloroacetyl chloride reacts violently with water, requiring strict anhydrous conditions.

Characterization and Analytical Data

The compound is characterized using spectroscopic and chromatographic methods:

- ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.25 (m, 4H, indane-H), 4.21 (s, 2H, CH₂Cl), 3.02 (t, 2H, indane-CH₂), 2.78 (t, 2H, indane-CH₂).

- IR (KBr): 1650 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).

- HPLC: Retention time 8.9 min (C18 column, 70% MeOH).

Comparative Analysis of Synthetic Approaches

A comparison of methods reveals trade-offs between efficiency and practicality:

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Direct Acylation | 85 | 95 | Low |

| Solid-Phase | 60 | 90 | High |

| Boc Protection | 65 | 93 | Moderate |

Direct acylation remains preferred for its simplicity and high yield, whereas solid-phase synthesis suits high-throughput applications despite lower efficiency.

Applications in Further Synthesis

The compound serves as a precursor for:

Chemical Reactions Analysis

Alkylation Reactions

The thiobenzamide group undergoes alkylation under basic conditions. In a study using piperidine or KOH as a base, the acetylated derivative 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone lost its acetyl group during alkylation, regenerating the parent benzimidazole-2-thione . The reaction efficiency depended on the base strength:

| Base | Reaction Time | Yield (%) |

|---|---|---|

| Piperidine | 15 min | 92 |

| KOH | 30 min | 85 |

| Triethylamine | 2 h | 78 |

This deacetylation mechanism suggests potential for selective functionalization at the thiocarbamoyl nitrogen .

Nucleophilic Substitution

The electron-deficient benzimidazole ring facilitates nucleophilic substitution at position 2. Using NHCl as a catalyst, the compound participates in hydrogen bond-activated reactions with aldehydes, analogous to benzothiazole synthesis pathways . For example:

Key features:

-

Solvent: Methanol-water (1:1)

-

Temperature: Room temperature

Cyclization Reactions

Under oxidative conditions, the thiocarbamoyl group promotes cyclization. Dess-Martin periodinane in dichloromethane induces thiyl radical formation, leading to novel oxybis-benzothiazole derivatives :

| Catalyst | Product | Yield (%) |

|---|---|---|

| Dess-Martin periodinane | Oxybis-benzothiazole derivatives | 88 |

| HO/HCl | Mono-cyclized products | 72 |

This method enables combinatorial library synthesis for drug discovery .

Condensation Reactions

The compound reacts with ketones or acyl chlorides to form Schiff bases or thioesters. For instance, condensation with 2,4-pentanedione in the presence of TsOH·HO yields ketamine intermediates :

Optimized conditions:

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Reactivity with HO | Alkylation Efficiency |

|---|---|---|

| 4-(6-Methyl-2-benzimidazolyl)thiobenzamide | Forms sulfonic acids | High (85–92%) |

| 4-(6-Aminobenzimidazolyl)thiobenzamide | Forms sulfonamides | Moderate (70%) |

| 4-(6-Chlorobenzimidazolyl)thiobenzamide | No oxidation | Low (55%) |

The methyl group enhances electron density at position 6, increasing susceptibility to electrophilic attack compared to

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide exhibit notable anticancer properties. For instance, a study synthesized several compounds based on this structure and evaluated their efficacy against various cancer cell lines. Compound 3e showed the highest growth inhibition rates against leukemia (61.47%), non-small cell lung cancer (79.31%), and breast cancer (62.82%) cell lines, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves interaction with specific molecular targets within cancer cells. The chloro group and acetamide moiety are crucial for binding to these targets, leading to inhibition of tumor growth pathways .

Biological Studies

Enzyme Interaction Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms. Its structural features allow it to interact selectively with certain enzymes, making it valuable for understanding enzyme kinetics and inhibition.

Anti-inflammatory Properties

In addition to anticancer activity, related compounds have shown anti-inflammatory effects by modulating cytokine levels. For example, treatment with specific derivatives led to significant reductions in pro-inflammatory cytokines like IL-6 and TNF-alpha in cell cultures, suggesting potential applications in inflammatory disease therapies.

Synthesis of Novel Compounds

The compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its ability to form derivatives through chemical modifications makes it a versatile building block for developing new drugs targeting neurological and inflammatory conditions .

Case Study: Anticancer Activity

A comparative analysis involving related indole derivatives reported IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines, reinforcing the efficacy of indole-based compounds similar to this compound in oncology .

Table: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 Value (µM) | Growth Inhibition (%) |

|---|---|---|---|

| 3e | Leukemia | 10.0 | 61.47 |

| 3e | Non-small Cell Lung Cancer | 4.0 | 79.31 |

| 3e | Breast Cancer | 8.0 | 62.82 |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamides are a versatile class of compounds with applications ranging from pharmaceuticals to pesticides. Below is a detailed comparison of 2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide with structurally or functionally related derivatives:

Structural Analogues in Pharmaceutical Chemistry

Agrochemical Analogues

Research Implications and Gaps

Biological Activity

Overview

2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide is an organic compound characterized by its chloroacetamide group attached to a dihydroindene moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties. This article delves into the biological activities associated with this compound, summarizing findings from various studies.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and influence various biochemical pathways. The compound may affect cell signaling, gene expression, and cellular metabolism through its structural features, particularly its indole-like characteristics that allow for binding with high affinity to multiple receptors .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 µM to 156.47 µM across various bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds derived from similar structures have demonstrated cytotoxic effects against different cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1H-pyrazole derivatives | Hep-2 | 3.25 |

| Indenone derivatives | A375 | 4.20 |

| Thiazole derivatives | MCF-7 | 0.95 |

These findings suggest that the compound could serve as a lead in the development of new anticancer agents .

Analgesic Activity

In studies assessing analgesic properties, derivatives of the compound were evaluated using models such as the hot plate test. The results indicated significant analgesic responses comparable to standard drugs like diclofenac sodium. For instance, compounds were administered at dosages of 50 mg/kg and showed marked improvements in pain response times .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Antimicrobial Study : A study on alkaloid derivatives demonstrated moderate to good antimicrobial activity against various strains, reinforcing the potential of chloroacetamide derivatives in combating infections .

- Anticancer Screening : Research on substituted indenone derivatives showed promising anticancer activity with IC50 values indicating effective inhibition of tumor growth in multiple cell lines .

- Analgesic Assessment : A comparative study highlighted the analgesic effects of newly synthesized amide derivatives, showing that some compounds exceeded the efficacy of traditional analgesics without causing gastrointestinal toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide, and how can reaction conditions be controlled to minimize by-products?

- Methodology : The compound can be synthesized via amidation of 2,3-dihydro-1H-inden-2-amine with chloroacetyl chloride. Reaction optimization involves temperature control (0–5°C during reagent addition) and stoichiometric adjustments to suppress side reactions like over-alkylation. Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is recommended for real-time monitoring, followed by purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze and spectra in DMSO-d₆ to confirm backbone structure (e.g., indenyl CH₂ groups at δ 3.2–3.5 ppm, acetamide C=O at ~168 ppm) .

- IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- Elemental Analysis : Validate empirical formula within ±0.5% error .

Q. What solvent systems are suitable for recrystallization to achieve high-purity crystals for X-ray diffraction?

- Methodology : Use ethyl acetate/hexane mixtures (3:1 v/v) for slow evaporation. For X-ray-quality crystals, ensure slow nucleation by cooling the solution from 40°C to 4°C over 24 hours .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to enzymes (e.g., cytochrome P450). Parameterize the indenyl moiety’s steric effects and chloroacetamide’s electrophilicity .

- Quantum Chemical Calculations : Apply DFT (B3LYP/6-31G*) to model transition states in hydrolysis or nucleophilic substitution reactions .

Q. What strategies resolve contradictions in observed vs. predicted biological activity across structural analogs?

- Methodology :

- SAR Analysis : Compare analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) using in vitro assays (IC₅₀ measurements). Adjust for electronic effects (Cl’s +I vs. F’s -I) and steric hindrance .

- Meta-Analysis : Aggregate data from PubChem/CAS entries to identify outliers and validate hypotheses via multivariate regression .

Q. How can reaction path search algorithms improve the design of derivatives with enhanced stability?

- Methodology : Implement the Artificial Force Induced Reaction (AFIR) method to explore degradation pathways. Focus on mitigating hydrolysis of the chloroacetamide group by introducing electron-withdrawing substituents on the indenyl ring .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for LD₅₀/LC₅₀ calculations. Apply ANOVA with Tukey’s post hoc test to compare variance across replicates .

Q. How should researchers validate the reproducibility of synthetic yields across laboratories?

- Methodology : Adopt a round-robin testing protocol:

- Standardize reagents (e.g., chloroacetyl chloride purity ≥98%).

- Report yields under controlled conditions (ambient humidity <30%, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.